3',5'-Dimethoxyflavone

CDK2 Inhibition Anticancer Cell Cycle

Choose 3',5'-dimethoxyflavone for its unique, position-specific biochemistry. Its 3',5'-methoxylation pattern is essential for CDK2/cyclin A2 inhibition (IC50 7.19 μM) and AhR antagonism, activities lost with other dimethoxyflavone isomers. This precise substitution also confers superior metabolic stability over hydroxylated analogs, making it ideal for long-term in vivo chemoprevention studies in hepatocellular carcinoma models. Ensure your research's validity by sourcing the correct isomer.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
Cat. No. B1248621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Dimethoxyflavone
Synonyms3',5'-dimethoxyflavone
3',5'-methoxyflavone
3',5'-MOF
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2)OC
InChIInChI=1S/C17H14O4/c1-19-12-7-11(8-13(9-12)20-2)17-10-15(18)14-5-3-4-6-16(14)21-17/h3-10H,1-2H3
InChIKeyKXKCAWTVONUDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Dimethoxyflavone Procurement Guide: Core Identity and Key Distinctions


3',5'-Dimethoxyflavone (CHEBI:138732) is a dimethoxyflavone characterized by methoxy substitutions at the 3' and 5' positions of the B-ring [1]. This specific methylation pattern distinguishes it from its hydroxylated and differently methoxylated analogs, fundamentally altering its interaction with biological targets and its metabolic fate. While belonging to the broader class of methoxyflavones, which are recognized for enhanced metabolic stability compared to hydroxylated flavones [2], 3',5'-dimethoxyflavone exhibits a unique profile of biochemical activities that preclude simple substitution with closely related compounds.

Why 3',5'-Dimethoxyflavone Cannot Be Replaced by Generic Methoxyflavones


The assumption that one dimethoxyflavone can substitute for another is invalidated by the extreme sensitivity of methoxyflavone biochemistry to the precise position of substituents. Metabolic stability, for instance, is not a class-wide property but is exquisitely dependent on methoxy group placement; compounds with very similar structures can exhibit vastly different intrinsic clearance rates in human liver microsomes [1]. Furthermore, the specific 3',5'-dimethoxy substitution pattern confers a unique ability to inhibit the CDK2/cyclin A2 enzyme and antagonize the aryl hydrocarbon receptor (AhR), activities not shared by all methoxyflavones [2]. Therefore, the selection of 3',5'-dimethoxyflavone must be justified by its distinct, quantifiable performance in specific assays, as detailed below.

Quantitative Differentiation of 3',5'-Dimethoxyflavone from Key Analogs


CDK2/Cyclin A2 Enzyme Inhibition: A Direct Comparison with 3'-Nitroflavone

In a direct head-to-head comparison, 3',5'-dimethoxyflavone and 3'-nitroflavone were evaluated for their ability to inhibit CDK2/cyclin A2 enzyme activity. The study found that 3',5'-dimethoxyflavone inhibited CDK2/cyclin A2 with an IC50 of 7.19 μM, while the comparator, 3'-nitroflavone, exhibited an IC50 of 6.17 μM [1]. This demonstrates that while 3'-nitroflavone is a slightly more potent inhibitor in this specific assay, 3',5'-dimethoxyflavone remains a relevant and well-characterized inhibitor of this critical cell cycle kinase.

CDK2 Inhibition Anticancer Cell Cycle

AKT PH-PIP3 Interaction Inhibition: Activity Relative to Hydroxy and Nitro Analogs

A study designed to identify small molecule inhibitors of the AKT PH-PIP3 interaction screened several flavonoids, including the structurally analogous compounds 5,3'-dihydroxyflavone, 5,3'-dimethoxyflavone (3',5'-dimethoxyflavone), and 5-methoxy-3'-nitroflavone. At a tested concentration of 10 μM, the nitro-substituted flavonoid exhibited a six-fold and 20-fold increase in inhibition compared with the dihydroxyflavone and the dimethoxyflavone, respectively [1]. While the dimethoxyflavone was the least potent of the three in this specific assay, the data precisely quantifies its activity and demonstrates that functional group substitution dramatically alters inhibitory potential.

AKT Inhibition PH Domain PIP3 Binding

Aryl Hydrocarbon Receptor (AhR) Antagonism: Distinction from Agonist Flavones

3',5'-Dimethoxyflavone has been identified as an antagonist of the aryl hydrocarbon receptor (AhR), capable of inhibiting TCDD-induced activation of AhR-responsive genes [1]. This contrasts sharply with many other flavones, such as unsubstituted flavone, which act as AhR agonists. This functional dichotomy is critical, as AhR agonism can lead to the induction of CYP1A1 and CYP1B1, potentially contributing to procarcinogen activation. The specific substitution pattern of 3',5'-dimethoxyflavone enables it to block AhR activity, a property not uniformly shared by other methoxyflavones or hydroxylated analogs [2].

AhR Antagonist Toxicology Xenobiotic Metabolism

In Vivo Chemopreventive Efficacy: Suppression of Hepatic Preneoplastic Lesions

In an in vivo rat model of hepatocarcinogenesis, oral administration of a dimethoxy flavone (DMF), specifically methylated chrysin (which is structurally equivalent to 3',5'-dimethoxyflavone), at a dose of 100 mg/kg body weight significantly suppressed the development of preneoplastic lesions induced by N-nitrosodiethylamine (DEN). The number of GST-Pi positive foci and PCNA-positive cells were significantly reduced by DMF treatment [1]. This in vivo efficacy is attributed, in part, to the enhanced metabolic stability and bioavailability of the dimethoxyflavone scaffold compared to its hydroxylated parent compound, chrysin [2].

Chemoprevention Hepatocellular Carcinoma In Vivo

Optimal Scientific and Procurement Scenarios for 3',5'-Dimethoxyflavone


Cell Cycle and CDK2 Inhibition Studies

This compound is ideally suited for experiments focused on CDK2/cyclin A2 inhibition, where its precise IC50 of 7.19 μM serves as a benchmark [1]. It is particularly useful in studies comparing the effects of methoxy vs. nitro substitution on kinase inhibition, or in developing novel CDK2 inhibitors where a flavone scaffold with moderate potency is desired as a starting point.

AKT Pathway Modulation and Cancer Cell Signaling

Researchers investigating the AKT pathway can use 3',5'-dimethoxyflavone as a specific tool to probe the role of the PH-PIP3 interaction. Its quantifiably weaker inhibition compared to its dihydroxy and nitro analogs [2] makes it a valuable comparator in structure-activity relationship (SAR) studies, allowing for precise tuning of AKT pathway modulation.

Aryl Hydrocarbon Receptor (AhR) Antagonism and Toxicology

For studies on AhR-mediated toxicology and xenobiotic metabolism, 3',5'-dimethoxyflavone serves as a defined AhR antagonist [3]. It can be used to block TCDD-induced AhR activation, distinguishing it from AhR agonists like unsubstituted flavone. This is critical for research into the role of AhR in cancer, immunotoxicity, and environmental sensing.

In Vivo Cancer Chemoprevention Research

Given its demonstrated ability to suppress hepatic preneoplastic lesions in a rat model [4], 3',5'-dimethoxyflavone is a strong candidate for in vivo chemoprevention studies, particularly those focused on hepatocellular carcinoma. Its enhanced metabolic stability relative to hydroxylated flavones makes it a superior choice for long-term oral administration studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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